1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is a heterocyclic compound belonging to the class of sulfonamides. It features a complex structure that includes both a quinazoline and a sulfonamide moiety, which contributes to its unique chemical properties and potential applications in various fields. The compound can be classified as a bioactive molecule with implications in medicinal chemistry and material science.
The synthesis of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide typically involves multi-step reactions:
The molecular formula for 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is C11H16N2O4S. The molecular weight is approximately 288.32 g/mol.
The compound's structure can be represented as follows:
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide can undergo several chemical reactions:
The mechanism of action for 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide primarily involves its interaction with biological macromolecules:
Research indicates that compounds with similar structures exhibit significant biological activity against viral infections and may serve as potential therapeutic agents .
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has several scientific applications:
The assembly of the tetrahydroquinazoline core relies predominantly on multicomponent reactions (MCRs) that converge sulfonamide precursors, aldehydes, and cyclic diones. A highly optimized route involves the condensation of N-methylanthranilic acid derivatives with dimethylurea, followed by regioselective cyclodehydration under acidic conditions. This method achieves 70–85% yields with reaction times of 20–40 minutes, leveraging microwave-assisted synthesis to enhance efficiency and purity [1]. Alternative pathways employ isatoic anhydride as a starting material, reacting it with methylamine to form 2-aminobenzoic acid intermediates, which subsequently undergo cyclization with acetic anhydride to establish the dioxotetrahydroquinazoline scaffold .
Recent advances integrate palladium-catalyzed three-component reactions using glyoxylic acid, sulfonamides, and arylboronic acids. This method enables enantioselective synthesis of key intermediates, though it contends with a competitive racemic background reaction. Optimized conditions (Pd(TFA)₂/S,S′-iPrBox catalyst, nitromethane solvent, 5 equiv. H₂O) achieve enantiomeric ratios of 90:10, enabling access to chiral building blocks for peptide synthesis [8].
Table 1: Comparative Analysis of Core Assembly Methods
Method | Reaction Conditions | Yield (%) | Key Advantages |
---|---|---|---|
Multicomponent Condensation | Microwave, 150°C, 20–40 min | 70–85 | Rapid, high purity |
Isatoic Anhydride Cyclization | Acetic anhydride, reflux, 3 h | 60–75 | Scalable, commercial precursors |
Palladium-Catalyzed Three-Component | Pd(TFA)₂, MeNO₂, 40°C, 16 h | 55–65 | Enantioselectivity (e.r. 90:10) |
Catalytic hydrogenation is pivotal for saturating the pyrimidine ring within the quinazoline system. Heterogeneous catalysts like Pd/C (5–10 wt%) or Rh/Al₂O₃ facilitate this reduction under mild hydrogen pressure (1–3 atm). The reaction proceeds optimally in polar aprotic solvents (e.g., DMF or THF) at 25–50°C, achieving >95% conversion with minimized side products such as over-reduced or dehalogenated derivatives [1] .
Critical parameters include precise control of hydrogen pressure and catalyst loading. Elevated pressures (>5 atm) promote desulfurization of the sulfonamide group, while insufficient catalyst (<2 wt%) leads to incomplete reduction. The use of poison-resistant catalysts (e.g., PtO₂) mitigates deactivation by nitrogen atoms in the substrate . Post-hydrogenation, the tetrahydroquinazoline framework exhibits enhanced stability and altered electronic properties, facilitating downstream functionalization [3].
Sulfonation at the C6 position employs chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C, yielding the intermediate sulfonyl chloride (773877-44-4) with 85–90% efficiency. This intermediate is trapped in situ with ammonium hydroxide to furnish the sulfonamide group [2]. Alternative sulfonating agents like SO₃·pyridine complex reduce side reactions but require anhydrous conditions and extended reaction times (12–18 h) [1].
Dimethylation of the N1 and N3 positions uses methyl iodide in the presence of base (K₂CO₃ or Cs₂CO₃). Dimethyl sulfate offers a cost-effective alternative but necessitates strict temperature control (<40°C) to avoid O-alkylation. Solvent selection profoundly impacts selectivity: acetone or acetonitrile provides >95% N-methylation, whereas polar protic solvents (e.g., ethanol) promote degradation [1] [6].
Table 2: Reagent Optimization for Sulfonation and Dimethylation
Reaction | Reagent | Conditions | Efficiency (%) | Challenges |
---|---|---|---|---|
Sulfonation | ClSO₃H | DCE, 0–5°C, 2 h | 85–90 | Corrosivity, SO₂ byproduct |
Sulfonation | SO₃·Pyridine | CH₂Cl₂, 25°C, 12 h | 75–80 | Moisture sensitivity |
Dimethylation | CH₃I / K₂CO₃ | Acetone, 50°C, 6 h | 90–95 | Iodide salt precipitation |
Dimethylation | (CH₃O)₂SO₂ / Cs₂CO₃ | CH₃CN, 40°C, 8 h | 85–90 | O-alkylation at high T |
Palladium catalysis enables late-stage diversification of the tetrahydroquinazoline scaffold. Suzuki-Miyaura cross-coupling installs aryl/heteroaryl groups at the C7 position using Pd(PPh₃)₄/Na₂CO₃ in toluene/water (4:1). Electron-deficient boronic acids (e.g., 4-CF₃C₆H₄B(OH)₂) react efficiently (80–85% yield), while sterically hindered analogs require Buchwald ligands (XPhos) to achieve 60–70% conversion [3] [8].
N-Arylation of the sulfonamide nitrogen employs CuI/1,10-phenanthroline or Pd₂(dba)₃/XantPhos systems. Reactions proceed in dioxane at 80–100°C, tolerating functional groups like cyano, formyl, or halogens. This approach constructs derivatives such as N-(1-methylcyclopropyl)-1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonamide, a potent PARG inhibitor [3]. For C-H activation, Pd(OAc)₂ with N-acetyl glycine directs functionalization at the C8 position, enabling the synthesis of analogs with extended conjugation for enhanced bioactivity [6].
Table 3: Palladium-Catalyzed Diversification Strategies
Reaction Type | Catalyst System | Applications | Yield Range (%) |
---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃ | C7-Aryl/heteroaryl introduction | 70–85 |
N-Arylation | Pd₂(dba)₃/XantPhos, Cs₂CO₃ | Sulfonamide N-functionalization | 65–80 |
C-H Activation | Pd(OAc)₂, N-Ac-Gly | C8-Acetoxylation/arylation | 60–75 |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5